molecular formula C11H15N5S B14268628 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide CAS No. 139515-58-5

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide

Katalognummer: B14268628
CAS-Nummer: 139515-58-5
Molekulargewicht: 249.34 g/mol
InChI-Schlüssel: WCLODOAUOGNYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a pyrazolidine ring, with a phenyl group and a carbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with pyrazolidine-1-carbothioamide. One common method includes the condensation of hydrazine hydrate with N-phenylpyrazolidine-1-carbothioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carboxamide
  • 2-(Hydrazinylidenemethyl)-N-phenylpyrazolidine-1-carbothioamide derivatives
  • N-phenylpyrazolidine-1-carbothioamide

Uniqueness

This compound is unique due to its specific hydrazinylidene group and the combination of a pyrazolidine ring with a phenyl and carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

139515-58-5

Molekularformel

C11H15N5S

Molekulargewicht

249.34 g/mol

IUPAC-Name

2-methanehydrazonoyl-N-phenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C11H15N5S/c12-13-9-15-7-4-8-16(15)11(17)14-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,12H2,(H,14,17)

InChI-Schlüssel

WCLODOAUOGNYMB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(N(C1)C(=S)NC2=CC=CC=C2)C=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.